

Hsd17B13-IN-9 supplier and purchasing information

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Compound of Interest

Compound Name: Hsd17B13-IN-9

Cat. No.: B12369546

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Hsd17B13-IN-9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the sourcing, purchasing, and technical application of **Hsd17B13-IN-9**, a potent inhibitor of 17 β -Hydroxysteroid Dehydrogenase 13 (HSD17B13). This document is intended to support research and drug development efforts targeting HSD17B13, a key enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.

Supplier and Purchasing Information

Hsd17B13-IN-9 is a commercially available research chemical. The primary supplier identified is MedchemExpress.

Parameter	Information
Supplier	MedchemExpress
Catalog Number	HY-157627
Purity	≥98% (HPLC)
CAS Number	2576690-78-1
Availability	In Stock (as of late 2025)
Pricing	Varies by quantity. Representative pricing: - 5 mg: Inquire with supplier - 10 mg: Inquire with supplier
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months; -20°C for 1 month.

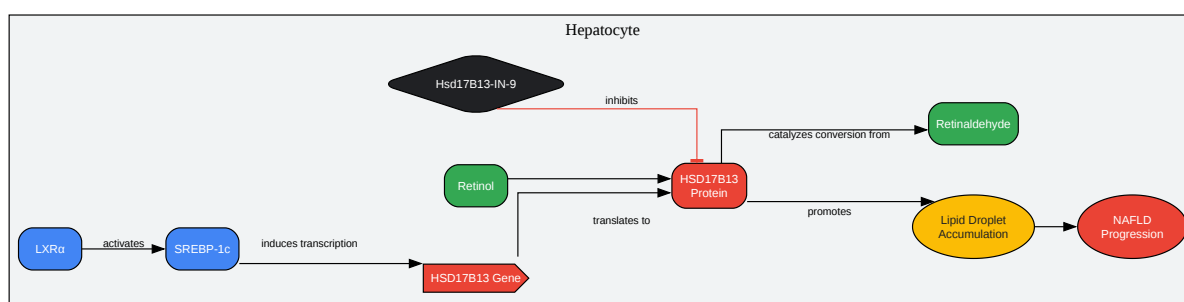
Quantitative Data

Hsd17B13-IN-9 is a potent inhibitor of HSD17B13. For the purpose of providing a broader data set, this guide also includes data for BI-3231, a well-characterized and potent HSD17B13 inhibitor with a similar profile, which can serve as a valuable reference.

Inhibitor	Target	IC50	Ki	Assay Conditions	Reference
Hsd17B13-IN-9	Human HSD17B13	10 nM	-	50 nM HSD17B13	[1]
BI-3231	Human HSD17B13	1 nM	0.7 nM	Estradiol as substrate	[2]
BI-3231	Mouse HSD17B13	13 nM	-	Estradiol as substrate	[2]
BI-3231	Human HSD17B13 (Cellular)	11 nM	-	HEK293 cells	[1]

Signaling Pathway of HSD17B13 in NAFLD

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its expression is upregulated in NAFLD, where it is thought to play a role in hepatic lipid metabolism. The signaling pathway involves key regulators of lipid homeostasis, such as Liver X Receptor α (LXR α) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). HSD17B13 is also known to be involved in retinol metabolism. Inhibition of HSD17B13 is a promising therapeutic strategy to mitigate the progression of NAFLD.



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HSD17B13 signaling in NAFLD and the point of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. As a close analog with extensive public data, protocols for BI-3231 are included as a reference for designing experiments with **Hsd17B13-IN-9**.

In Vitro HSD17B13 Enzyme Inhibition Assay

This protocol is adapted from the characterization of BI-3231 and is suitable for determining the potency of **Hsd17B13-IN-9**.

Materials:

- Recombinant human HSD17B13 enzyme
- **Hsd17B13-IN-9** (or BI-3231)
- Estradiol (substrate)
- NAD⁺ (cofactor)
- Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween-20
- 384-well assay plates
- Plate reader capable of measuring NADH fluorescence or mass spectrometer

Procedure:

- Prepare a serial dilution of **Hsd17B13-IN-9** in DMSO.
- Add 50 nL of the inhibitor solution to the wells of a 384-well plate.
- Add 5 µL of HSD17B13 enzyme (final concentration ~1-5 nM) in assay buffer to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 5 µL of a substrate/cofactor mix containing estradiol (final concentration ~1 µM) and NAD⁺ (final concentration ~100 µM) in assay buffer.
- Incubate for 30-60 minutes at room temperature.
- Stop the reaction (e.g., with a suitable quenching agent if using mass spectrometry).
- Detect the formation of estrone (product) or NADH (co-product). NADH can be detected by fluorescence (Excitation: 340 nm, Emission: 460 nm).

- Calculate IC50 values using a suitable data analysis software (e.g., GraphPad Prism) by fitting the data to a four-parameter logistic equation.

Cellular HSD17B13 Inhibition Assay

This protocol describes a cell-based assay to determine the activity of **Hsd17B13-IN-9** in a cellular context.

Materials:

- HepG2 or HEK293 cells overexpressing HSD17B13
- **Hsd17B13-IN-9** (or BI-3231)
- Palmitic acid (to induce lipid accumulation)
- Cell culture medium (e.g., DMEM) with appropriate supplements
- 96-well cell culture plates
- Reagents for endpoint analysis (e.g., triglyceride quantification kit, cell viability assay)

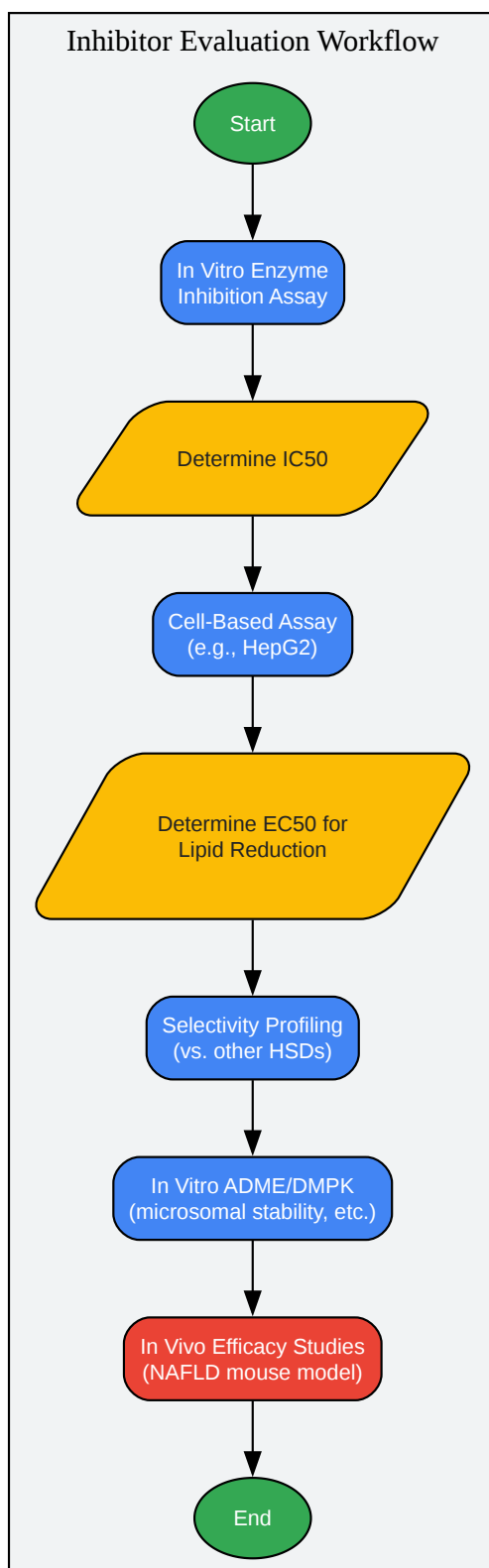
Procedure:

- Seed HepG2 or HEK293-HSD17B13 cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Hsd17B13-IN-9** for 1-2 hours.
- Induce lipotoxicity by adding palmitic acid (e.g., 200 μ M) to the cell culture medium.
- Co-incubate the cells with the inhibitor and palmitic acid for 24-48 hours.
- After incubation, perform endpoint analysis:
 - Triglyceride Accumulation: Lyse the cells and measure intracellular triglyceride levels using a commercial kit.

- Cell Viability: Assess cell viability using an MTT or a luminescent-based assay (e.g., CellTiter-Glo).
- Normalize the triglyceride levels to a measure of cell number or protein concentration.
- Determine the EC50 of the inhibitor for reducing lipid accumulation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel HSD17B13 inhibitor.



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A representative experimental workflow for HSD17B13 inhibitor characterization.

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References

- 1. eubopen.org [eubopen.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
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